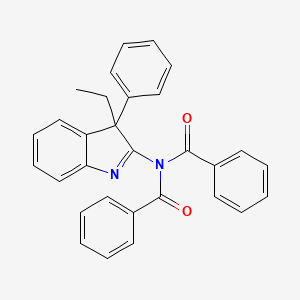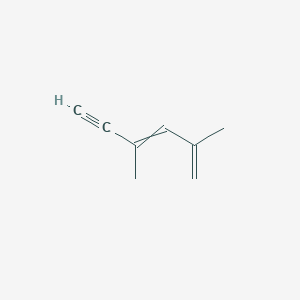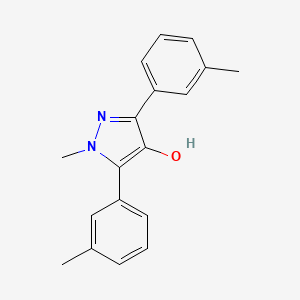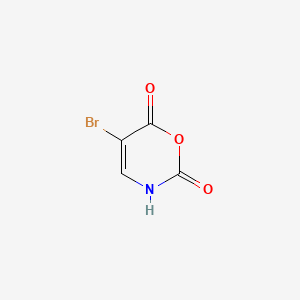![molecular formula C17H18O3S B14595182 [1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid CAS No. 60993-26-2](/img/structure/B14595182.png)
[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetic acid is an organic compound with a complex structure that includes a biphenyl group, a sulfinyl group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of [1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, to form sulfone derivatives.
Reduction: Reduction of the sulfinyl group can yield thioether derivatives.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in oxidation and reduction reactions. Its derivatives may also serve as potential drug candidates due to their bioactive properties.
Medicine
In medicine, derivatives of [1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetic acid are being explored for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antioxidant, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of [1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetic acid involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the activity of enzymes and other proteins. The biphenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanone: This compound lacks the sulfinyl group and has different reactivity and applications.
[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfonyl]acetic acid: This compound has a sulfonyl group instead of a sulfinyl group, leading to different chemical properties and biological activities.
Uniqueness
[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetic acid is unique due to the presence of the sulfinyl group, which imparts distinct redox properties. This makes it valuable in applications where redox activity is crucial, such as in the development of antioxidants or enzyme inhibitors.
Propriétés
Numéro CAS |
60993-26-2 |
|---|---|
Formule moléculaire |
C17H18O3S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-[1-[4-(4-methylphenyl)phenyl]ethylsulfinyl]acetic acid |
InChI |
InChI=1S/C17H18O3S/c1-12-3-5-15(6-4-12)16-9-7-14(8-10-16)13(2)21(20)11-17(18)19/h3-10,13H,11H2,1-2H3,(H,18,19) |
Clé InChI |
ALUFMWGDFXCATL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)S(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
![N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide](/img/structure/B14595135.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide](/img/structure/B14595139.png)
![[(2-Cyanoethyl)sulfanyl]acetyl chloride](/img/structure/B14595148.png)


![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)

![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14595180.png)



